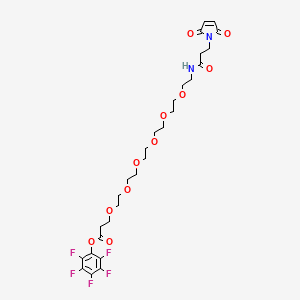
(2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acetamido)methyl acetate
Vue d'ensemble
Description
This compound, also known as ({N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycyl}amino)methyl acetate, is a unique chemical with the molecular formula C20H20N2O5 . It is related to other compounds such as 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, an acetamido group, and a methyl acetate group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
The compound has a molecular weight of 368.383 Da . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .Applications De Recherche Scientifique
Antibody-Drug Conjugates (ADCs) Linker
“[2-(Fmoc-amino)acetamido]methyl Acetate” is a cleavable ADC linker with an Fmoc group and a terminal acetate group . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. In ADCs, the “[2-(Fmoc-amino)acetamido]methyl Acetate” linker is used to attach the antibody to the drug. This linker is cleavable, meaning it can be broken down to release the drug once the ADC has reached its target.
Drug Delivery Systems
The Fmoc group in “[2-(Fmoc-amino)acetamido]methyl Acetate” can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . This property makes it useful in drug delivery systems, where the drug needs to be released under specific conditions.
Bioconjugation
The terminal carboxylic acid of “[2-(Fmoc-amino)acetamido]methyl Acetate” can react with primary amine groups in the presence of activators (e.g., HATU) to form a stable amide bond . This makes it useful in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule.
Research Reagent
“[2-(Fmoc-amino)acetamido]methyl Acetate” is a reagent grade compound, which means it is suitable for use in various research applications . Researchers can use it to study its properties and potential applications in different fields.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that this compound is a cleavable adc (antibody-drug conjugate) linker . ADCs are designed to target specific cells, such as cancer cells, and deliver a cytotoxic drug directly to these cells .
Mode of Action
The compound contains an Fmoc group and a terminal acetate group . The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations . The terminal acetate protecting group can be removed under acidic or basic conditions . This cleavability allows the compound to release the attached drug once it has reached its target.
Biochemical Pathways
The deprotection of the Fmoc group and the removal of the terminal acetate group are key steps in this process .
Result of Action
The result of the action of [2-(Fmoc-amino)acetamido]methyl Acetate is the delivery of a drug to a specific target cell . By attaching a drug to an antibody via this linker, the drug can be specifically delivered to cells that the antibody targets. Once the compound reaches its target, the linker is cleaved, and the drug is released .
Action Environment
The action of [2-(Fmoc-amino)acetamido]methyl Acetate is influenced by the pH of the environment . The Fmoc group can be deprotected under basic conditions, and the terminal acetate protecting group can be removed under acidic or basic conditions . Therefore, the pH of the environment can influence the rate at which the drug is released from the ADC.
Propriétés
IUPAC Name |
[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-13(23)27-12-22-19(24)10-21-20(25)26-11-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-12H2,1H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDSPEFADHLMHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCNC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601124172 | |
| Record name | Carbamic acid, N-[2-[[(acetyloxy)methyl]amino]-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601124172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Fmoc-amino)acetamido]methyl Acetate | |
CAS RN |
1599440-06-8 | |
| Record name | Carbamic acid, N-[2-[[(acetyloxy)methyl]amino]-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1599440-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-[[(acetyloxy)methyl]amino]-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601124172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(2,5-Dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3106637.png)
![(S)-2-((S)-2-amino-3-phenyl-propionylamino)-6-{[(4-methoxy-phenyl)-diphenyl-methyl]-amino}-hexanoic acid (4-hydroxymethyl-phenyl)-amide](/img/structure/B3106658.png)


![[(2R)-5,5-dimethyloxolan-2-yl]methanol](/img/structure/B3106680.png)




![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3106722.png)

